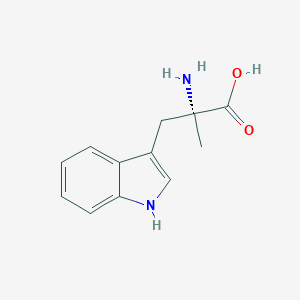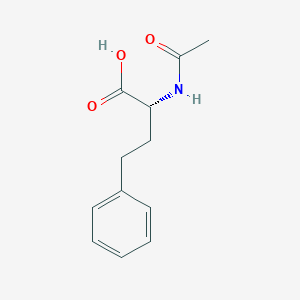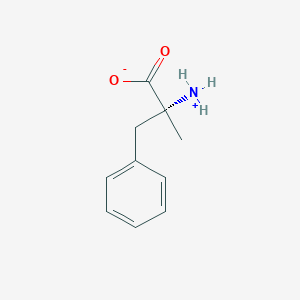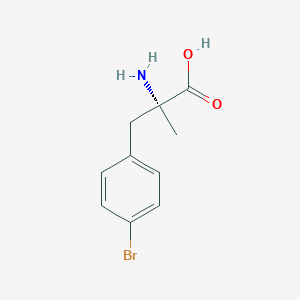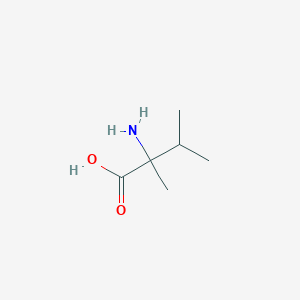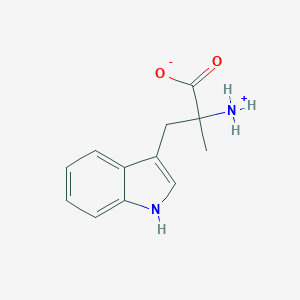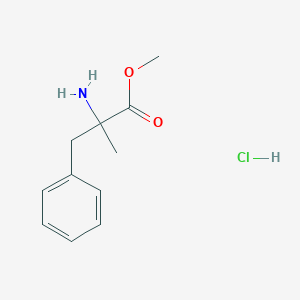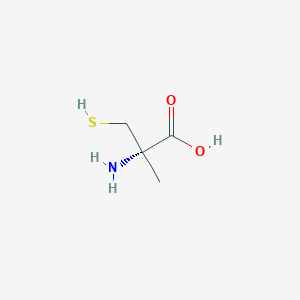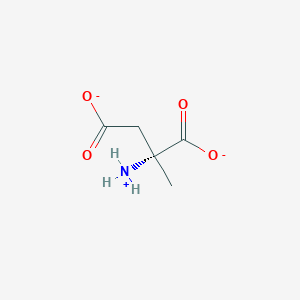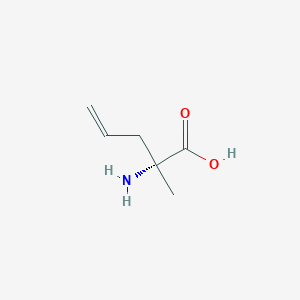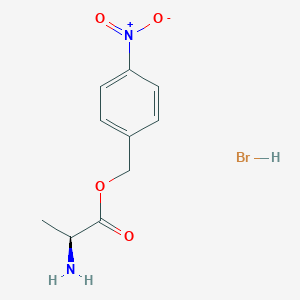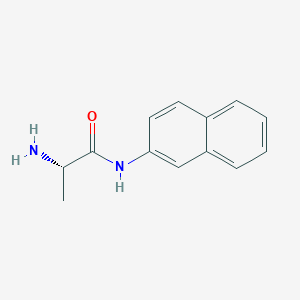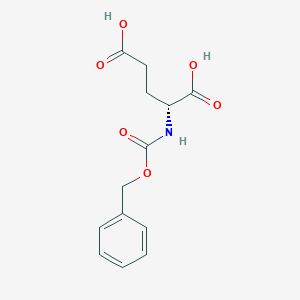
5-Aminopentanoic Acid Benzyl Ester Tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminopentanoic Acid Benzyl Ester Tosylate is a chemical compound with the molecular formula C19H25NO5S and a molecular weight of 379.47 g/mol . It is commonly used in proteomics research and other scientific applications . This compound is a derivative of 5-aminopentanoic acid, where the amino group is protected by a benzyl ester and the carboxyl group is converted to a tosylate ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopentanoic Acid Benzyl Ester Tosylate typically involves a two-step process . The first step is the esterification of 5-aminopentanoic acid with benzyl alcohol to form 5-aminopentanoic acid benzyl ester . This reaction is usually carried out under reflux conditions in the presence of an acid catalyst . The second step involves the reaction of the benzyl ester with p-toluenesulfonic acid to form the tosylate ester . This step is also carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, green solvents and sustainable methods are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Aminopentanoic Acid Benzyl Ester Tosylate undergoes various chemical reactions, including substitution, reduction, and hydrolysis .
Substitution Reactions: The tosylate group can be replaced by other nucleophiles, such as halides or alkoxides.
Reduction Reactions: The benzyl ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis Reactions: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-aminopentanoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium iodide in acetone.
Reduction: Lithium aluminum hydride in dry ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 5-Aminopentanol.
Hydrolysis: 5-Aminopentanoic acid.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Aminopentanoic Acid Benzyl Ester Tosylate involves its ability to act as a substrate or inhibitor in various biochemical reactions . The tosylate group makes it a good leaving group, facilitating nucleophilic substitution reactions . The benzyl ester group can be hydrolyzed to release the active 5-aminopentanoic acid, which can interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Aminovaleric Acid Benzyl Ester Tosylate
- Gamma-Aminovaleric Acid Benzyl Ester Tosylate
- Delta-Aminovaleric Acid Benzyl Ester Tosylate
Uniqueness
5-Aminopentanoic Acid Benzyl Ester Tosylate is unique due to its specific structure, which combines the properties of an amino acid, a benzyl ester, and a tosylate ester . This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research .
Properties
IUPAC Name |
benzyl 5-aminopentanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.C7H8O3S/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7H,4-5,8-10,13H2;2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPAHSRXTRSFJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718487 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 5-aminopentanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63649-14-9 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 5-aminopentanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
